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JJC8-089 as a Modafinil Analog: A Technical Whitepaper

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Compound of Interest		
Compound Name:	JJC8-089	
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Abstract

JJC8-089 is a potent and selective dopamine reuptake inhibitor (DRI) derived from the wakefulness-promoting agent, modafinil.[1][2] As a structural analog, it was developed to enhance affinity and selectivity for the dopamine transporter (DAT), serving as a valuable pharmacological tool for investigating dopaminergic systems.[2] This document provides a comprehensive technical overview of **JJC8-089**, detailing its chemical properties, pharmacological profile, mechanism of action, and the experimental methodologies used in its characterization. Quantitative data are presented in tabular format, and key molecular interactions and experimental workflows are visualized using diagrams to facilitate a deeper understanding for research and development professionals.

Introduction: From Modafinil to a Selective DAT Probe

Modafinil is an atypical dopamine transporter (DAT) inhibitor with a relatively low affinity for DAT.[3] Its unique pharmacological profile, which lacks the abuse potential of typical psychostimulants like cocaine, has spurred the development of analogs with improved potency and selectivity.[2][3] **JJC8-089** emerged from these efforts as a high-affinity DRI.[1]

Structurally, **JJC8-089** is distinguished from its close analog, JJC8-091, by a sulfide (-S-) moiety in place of a sulfoxide (-S(=O)-) group.[4] This seemingly minor chemical difference results in a significant alteration of its interaction with the DAT, leading to a distinct



pharmacological and behavioral profile.[4] **JJC8-089**'s preference for an outward-facing conformation of the DAT, similar to cocaine, categorizes it as a "typical" DAT inhibitor, making it a critical tool for comparing the molecular mechanisms of typical versus atypical dopamine reuptake inhibition.[4][5]

Chemical and Pharmacological Profile

JJC8-089 is chemically identified as 1-[4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]piperazin-1-yl]propan-2-ol.[1] Its molecular formula is C₂₂H₂₈F₂N₂OS, with a molar mass of 406.54 g·mol⁻¹.[1]

Binding Affinity and Selectivity

JJC8-089 exhibits a high affinity for the human dopamine transporter (hDAT) and substantial selectivity over other key monoamine transporters, namely the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1] Its binding profile highlights its utility as a selective probe for the dopamine system.

Table 1: Quantitative Binding Affinity Data for **JJC8-089**

Target	Affinity (K _i , nM)	Selectivity vs. DAT	Reference
Dopamine Transporter (DAT)	37.8	-	[1]
Norepinephrine Transporter (NET)	11,820	313-fold	[1]
Serotonin Transporter (SERT)	6,800	180-fold	[1]

| Sigma σ₁ Receptor | 2.24 | 17-fold higher affinity |[1] |

Note: The high affinity for the sigma σ_1 receptor is a notable off-target activity that should be considered in experimental design.

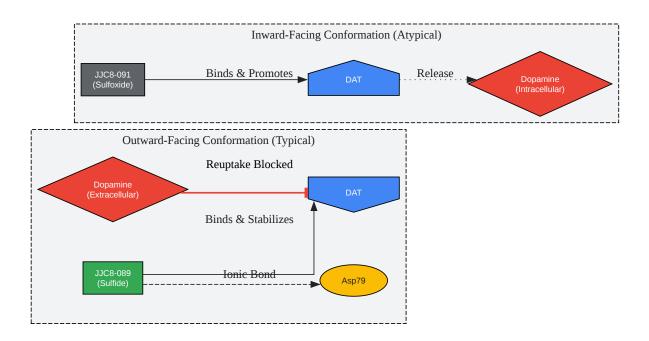
Mechanism of Action at the Dopamine Transporter



The primary mechanism of action for **JJC8-089** is the inhibition of dopamine reuptake via competitive binding to the DAT.[1][6] Molecular dynamics simulations have provided critical insights into the specifics of this interaction, distinguishing it from atypical inhibitors.

Conformational Preference of the Dopamine Transporter

Computational studies reveal that the sulfide moiety in **JJC8-089** is crucial for its interaction with hDAT. Unlike its sulfoxide analog JJC8-091, which promotes an inward-facing conformation of the transporter, **JJC8-089** stabilizes an outward-facing conformation.[4] This conformational state is more characteristic of typical psychostimulants like cocaine.[4][5] This difference is attributed to a persistent ionic interaction formed between the pyramidal nitrogen of **JJC8-089** and the negatively charged Aspartate 79 (Asp79) residue within the DAT binding site, an interaction that is lost with sulfoxide analogs.[4]



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Caption: DAT conformational states induced by sulfide vs. sulfoxide analogs.

In Vivo Pharmacology and Behavioral Effects

In animal models, **JJC8-089** demonstrates clear pro-motivational properties, consistent with its action as a DAT inhibitor.[1] Its effects have been characterized primarily in tasks designed to measure effort-based decision-making.

Table 2: Summary of Key In Vivo Findings for JJC8-089

Experimental Model	Observation	Implication	Reference
Tetrabenazine- Induced Deficit	Significantly reversed the low-effort bias caused by the VMAT-2 inhibitor tetrabenazine in rats.	JJC8-089 can overcome amotivational states by enhancing dopaminergic signaling.	[6][7]

| Effortful Choice Tasks | Increased the selection of high-effort, high-reward options (e.g., increased bar pressing for food). | The compound enhances motivation for goal-directed activities. |[6][7] |

These findings suggest that **JJC8-089**, by blocking dopamine reuptake, increases the salience of rewarding stimuli and the willingness to expend effort to obtain them.

Experimental Methodologies

The characterization of **JJC8-089** has relied on a combination of in vitro binding assays, computational modeling, and in vivo behavioral paradigms.

Radioligand Binding Assay for Transporter Affinity

This protocol is used to determine the binding affinity (K_i) of **JJC8-089** at monoamine transporters.

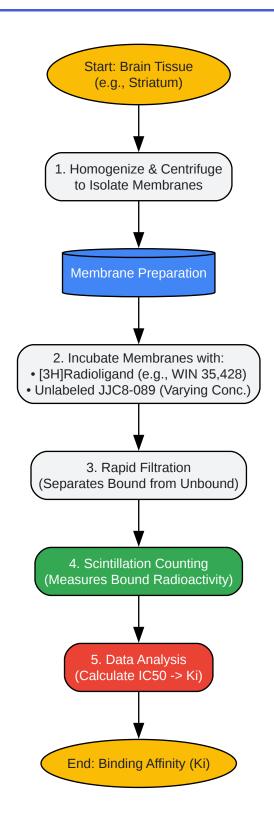
Foundational & Exploratory





- Tissue Preparation: Brain tissue (e.g., rat or nonhuman primate striatum for DAT) is dissected and homogenized in a buffered solution.[8] The homogenate is centrifuged to isolate cell membranes, which are then washed and resuspended to create a membrane preparation.[8]
- Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (**JJC8-089**).[8]
- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.
 The bound radioligand is then separated from the unbound ligand via rapid filtration through glass fiber filters.
- Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
- Data Analysis: The data are analyzed using nonlinear regression to calculate the IC₅₀ (the concentration of **JJC8-089** that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to the inhibition constant (K₁) using the Cheng-Prusoff equation.





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